molecular formula C17H15ClN2O5 B6036090 N-[(E)-(5-chloro-3-ethoxy-2-hydroxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide

N-[(E)-(5-chloro-3-ethoxy-2-hydroxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide

Cat. No.: B6036090
M. Wt: 362.8 g/mol
InChI Key: BSMAFQFIIYEVTP-UFWORHAWSA-N
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Description

N-[(E)-(5-chloro-3-ethoxy-2-hydroxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide is a synthetic organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by its complex molecular structure, which includes a benzodioxole ring, a chloro-substituted phenyl group, and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(5-chloro-3-ethoxy-2-hydroxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide typically involves a multi-step process. One common method includes the condensation of 5-chloro-3-ethoxy-2-hydroxybenzaldehyde with 1,3-benzodioxole-5-carboxylic acid hydrazide under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(5-chloro-3-ethoxy-2-hydroxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(E)-(5-chloro-3-ethoxy-2-hydroxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide
  • N-[(E)-(5-chloro-3-methoxy-2-hydroxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide
  • N-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide

Uniqueness

N-[(E)-(5-chloro-3-ethoxy-2-hydroxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide is unique due to the presence of both chloro and ethoxy substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a therapeutic agent or a precursor for the synthesis of novel compounds .

Properties

IUPAC Name

N-[(E)-(5-chloro-3-ethoxy-2-hydroxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O5/c1-2-23-15-7-12(18)5-11(16(15)21)8-19-20-17(22)10-3-4-13-14(6-10)25-9-24-13/h3-8,21H,2,9H2,1H3,(H,20,22)/b19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMAFQFIIYEVTP-UFWORHAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1O)C=NNC(=O)C2=CC3=C(C=C2)OCO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=CC(=C1O)/C=N/NC(=O)C2=CC3=C(C=C2)OCO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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